molecular formula C15H19ClN2O B11840479 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one

2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B11840479
M. Wt: 278.78 g/mol
InChI Key: YXISJMBXGOJHBE-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-2,8-diazaspiro[45]decan-3-one is a synthetic compound belonging to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure, which includes a diaza (two nitrogen atoms) component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, thus driving the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzyl)-2,8-diazaspiro[4

Biological Activity

2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C15H20ClN2O
  • Molecular Weight : 315.24 g/mol
  • CAS Number : 2048273-77-2
  • IUPAC Name : 2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one
PropertyValue
Molecular FormulaC15H20ClN2O
Molecular Weight315.24 g/mol
CAS Number2048273-77-2
IUPAC Name2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound's structure allows it to interact effectively with protein binding sites, enhancing its efficacy compared to traditional chemotherapeutics like bleomycin .

The compound acts through:

  • Inhibition of IKKβ : This inhibition leads to reduced NF-κB transcriptional activity, which is crucial in cancer progression and inflammation .
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is vital for controlling tumor growth.

Neurological Applications

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It has demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This dual inhibition suggests potential use in treating cognitive decline associated with neurodegenerative diseases .

Table 2: Biological Activities

ActivityEffectReference
AnticancerInduces apoptosis in FaDu cells
IKKβ InhibitionReduces NF-κB activity
AChE InhibitionPotential treatment for Alzheimer's

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A study highlighted the compound's ability to enhance cytotoxicity compared to established drugs, suggesting its potential as a lead compound for new anticancer therapies .
  • Neuroprotective Effects :
    Research indicated that compounds similar to this compound could improve cognitive functions by modulating cholinergic activity, thus supporting its development for Alzheimer's treatment .

Properties

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C15H19ClN2O/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2

InChI Key

YXISJMBXGOJHBE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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